molecular formula C21H23NO3 B050987 (R)-(-)-QNB CAS No. 62869-69-6

(R)-(-)-QNB

Cat. No.: B050987
CAS No.: 62869-69-6
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-IBGZPJMESA-N
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Description

(3r)-1-Azabicyclo[222]oct-3-Yl Hydroxy(Diphenyl)acetate is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

The synthesis of (3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate typically involves the construction of the azabicyclic core followed by functionalization to introduce the hydroxy(diphenyl)acetate moiety. One common synthetic route involves the enantioselective construction of the azabicyclic scaffold, which can be achieved through various methodologies, including palladium-catalyzed reactions and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include palladium catalysts for oxidation and reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Research

Cholinergic Antagonism
(R)-(-)-QNB is primarily recognized for its antagonistic effects on muscarinic acetylcholine receptors (mAChRs). It binds selectively to these receptors, particularly M1 and M3 subtypes, blocking acetylcholine's action. This property has made it instrumental in:

  • Neuroscience Studies : Investigating the role of cholinergic signaling in cognitive functions such as memory and learning. Animal models have been used to study the effects of this compound on learning behaviors and memory retention .
  • Neurological Disorder Research : Its application extends to understanding conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have utilized this compound to explore its potential therapeutic effects and mechanisms of action within these disorders .

Imaging Techniques

Radiolabeled Derivatives
this compound has been synthesized with radioisotopes for use in imaging studies. For instance:

  • Positron Emission Tomography (PET) : Radioiodinated derivatives of this compound are employed to visualize mAChRs in vivo. Such imaging techniques are crucial for diagnosing and monitoring neurological diseases by assessing receptor distribution and function .

Toxicological Studies

Anticholinergic Effects
Due to its potent anticholinergic properties, this compound has been studied for its toxicological effects, which include:

  • Inducing Delirium : The compound can produce symptoms such as hallucinations, mydriasis, tachycardia, and hyperthermia when administered at high doses. These effects are significant for understanding the pharmacodynamics of anticholinergics and their potential use as incapacitating agents in military contexts .
  • Safety Profiles : Research has focused on the safety profiles of this compound in various dosages to establish thresholds for safe usage versus toxic effects.

Comparative Studies

To understand the unique properties of this compound compared to other compounds with similar structures, a comparative analysis is useful:

Compound NameStructure TypeKey Characteristics
This compound EsterPotent muscarinic antagonist; induces psychological effects
Quinuclidinyl acetate EsterSimilar anticholinergic properties; less potent
Scopolamine Tropane alkaloidUsed clinically for motion sickness
Atropine Tropane alkaloidCommonly used in clinical settings

This compound stands out due to its specific binding profile and pronounced psychological effects compared to other anticholinergics like scopolamine and atropine.

RNA Epigenetics

Recent advancements have introduced this compound into the field of RNA epigenetics. A statistical approach named QNB has been developed for differential RNA methylation analysis using small-sample sequencing data. This method enhances the understanding of RNA modifications' roles in biological processes .

Mechanism of Action

The mechanism of action of (3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of (3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate lies in its specific structural features and the potential for diverse applications in various scientific fields.

Biological Activity

(R)-(-)-3-Quinuclidinyl benzilate, commonly referred to as (R)-(-)-QNB, is a synthetic compound that serves as a potent antagonist of muscarinic acetylcholine receptors. Its biological activity is primarily linked to its ability to block the action of acetylcholine, a neurotransmitter involved in various physiological processes. This article explores the biological activity of this compound, its applications in research, and relevant case studies.

This compound acts by binding to muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, which are crucial for cholinergic signaling in the nervous system. By antagonizing these receptors, this compound inhibits the effects of acetylcholine, leading to a range of physiological and psychological effects:

  • Anticholinergic Effects : Symptoms include hallucinations, mydriasis (pupil dilation), tachycardia, and hyperthermia. These effects are pronounced at higher doses and can result in significant cognitive impairment and delirium.
  • Research Applications : The compound is used extensively in studies investigating cholinergic pathways related to memory, learning, and motor control. It has been particularly valuable in models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Binding Affinity and Selectivity

Studies have demonstrated that this compound exhibits high affinity for M1 and M3 muscarinic receptors. This selectivity is critical for understanding receptor pharmacology and developing targeted therapeutic agents. The following table summarizes the binding affinities of various compounds related to this compound:

Compound NameStructure TypeBinding AffinityKey Characteristics
This compoundEsterHighPotent muscarinic antagonist; used in neurological research
3-Quinuclidinyl benzilateEsterModerateSimilar anticholinergic properties; military applications
Quinuclidinyl acetateEsterLowerAnticholinergic; less potent than QNB
ScopolamineTropane alkaloidVariableAnticholinergic; clinically used for motion sickness
AtropineTropane alkaloidVariableWell-known anticholinergic; used in clinical settings

Case Studies and Research Findings

  • Neurological Disorders : Research has shown that this compound can exacerbate cognitive deficits in animal models of Alzheimer's disease. Its antagonistic properties on mAChRs have been linked to increased amyloid-beta accumulation, suggesting a complex role in neurodegeneration .
  • Behavioral Studies : In behavioral assays, administration of this compound has been associated with impaired learning and memory in rodents. These findings support its use as a model for studying anticholinergic toxicity and its implications for cognitive function .
  • Potential Therapeutic Applications : Investigations into the dual role of this compound as both a research tool and a potential therapeutic agent have revealed its ability to modulate NMDA receptor activity in certain contexts, indicating possible applications beyond traditional anticholinergic uses .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMITUYOCPPQLE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6581-06-2, 62869-69-6
Record name BZ
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinuclidinyl benzilate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062869696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-(-)-Quinuclidinyl benzilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUCLIDINYL BENZILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69DLR7470
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINUCLIDINYL BENZILATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF416M2D3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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